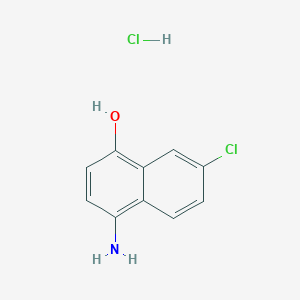

4-Amino-7-chloronaphthalen-1-ol;hydrochloride

Description

Compound Overview and Historical Context

4-Amino-7-chloronaphthalen-1-ol hydrochloride represents a sophisticated naphthalene derivative that exemplifies the evolution of modern organic chemistry in developing specialized aromatic compounds. The compound exists in two primary forms: the free base 4-amino-7-chloronaphthalen-1-ol and its corresponding hydrochloride salt, with the latter being more commonly utilized in research applications due to enhanced stability and solubility characteristics. The Chemical Abstracts Service has assigned distinct registry numbers to each form, with the free base designated as 38410-32-1 and the hydrochloride salt as 2247102-57-2, reflecting their recognition as separate chemical entities in scientific literature.

The systematic development of chlorinated naphthalene derivatives can be traced to the broader exploration of polycyclic aromatic hydrocarbons that began in earnest during the nineteenth century. Naphthalene itself, first identified in the early 1820s from coal tar distillation, provided the foundational structure for numerous derivative compounds. The specific synthesis and characterization of amino-chloro-hydroxyl substituted naphthalenes emerged from the need to create compounds with enhanced biological activity and improved chemical properties compared to simpler naphthalene derivatives.

Contemporary chemical databases and commercial suppliers have established this compound as a significant research chemical, with multiple vendors offering standardized preparations for academic and industrial use. The compound's recognition in major chemical databases, including its assignment of specific molecular descriptor language numbers and international chemical identifier keys, demonstrates its established place in modern chemical literature and research applications.

Academic Significance and Research Motivations

The academic significance of 4-amino-7-chloronaphthalen-1-ol hydrochloride stems from its unique combination of functional groups that provide multiple sites for chemical modification and biological interaction. Research investigations have identified this compound as a versatile small molecule scaffold, indicating its potential utility in medicinal chemistry and drug discovery applications. The presence of amino, hydroxyl, and chloro substituents on the naphthalene framework creates a molecule with diverse reactivity patterns, making it valuable for exploring structure-activity relationships in pharmaceutical research.

Current research motivations for studying this compound include its potential role in developing new therapeutic agents and its utility as a synthetic intermediate in organic chemistry. The compound's structural complexity, incorporating both electron-donating amino and hydroxyl groups alongside the electron-withdrawing chlorine substituent, creates unique electronic properties that researchers have found valuable for investigating aromatic substitution reactions and exploring novel synthetic pathways.

The compound has attracted particular attention in the context of naphthalene derivative research due to its potential applications in materials science and biochemical studies. Research groups have utilized similar chloronaphthol derivatives in various applications, including as substrates for enzymatic reactions and as components in analytical chemistry procedures. The specific substitution pattern of 4-amino-7-chloronaphthalen-1-ol provides researchers with opportunities to investigate how the positioning of functional groups affects both chemical reactivity and biological activity.

Classification Within Naphthalene Derivatives

4-Amino-7-chloronaphthalen-1-ol hydrochloride occupies a distinct position within the broader classification of naphthalene derivatives, representing a multiply-substituted aromatic compound with both heteroatom functionalities and halogen substitution. The compound belongs to the class of chloronaphthols, which includes various positional isomers such as 4-chloronaphthalen-1-ol and 7-chloronaphthalen-1-ol. These compounds share the common feature of chlorine substitution on the naphthalene ring system combined with hydroxyl functionality, but differ significantly in their substitution patterns and resulting properties.

Within the amino-substituted naphthalene family, this compound represents a unique example of tri-substituted derivatives. Related compounds include 1-amino-4-chloronaphthalene and 4-amino-1-naphthol hydrochloride, which share some structural features but lack the complete combination of functional groups present in 4-amino-7-chloronaphthalen-1-ol. The specific positioning of the amino group at the 4-position, hydroxyl group at the 1-position, and chlorine at the 7-position creates a distinctive electronic environment that distinguishes this compound from other naphthalene derivatives.

The following table presents key structural and physical properties that define this compound within the naphthalene derivative classification:

The compound's classification as a polyfunctional naphthalene derivative places it among the more complex members of this chemical family. Unlike simpler naphthalene derivatives that may contain only one or two substituents, 4-amino-7-chloronaphthalen-1-ol incorporates three distinct functional groups, each contributing different chemical and physical properties to the overall molecular behavior. This complexity makes it particularly valuable for research applications requiring precise control over molecular interactions and reactivity patterns.

The structural relationship to other significant naphthalene derivatives can be understood through comparison with compounds such as 4-chloro-1-naphthol, which serves as a substrate for horseradish peroxidase and finds application in western blotting procedures. While sharing the chloronaphthol framework, the additional amino substitution in 4-amino-7-chloronaphthalen-1-ol creates fundamentally different chemical properties and potential applications, highlighting the importance of substitution patterns in determining the utility and behavior of naphthalene-based compounds.

Properties

IUPAC Name |

4-amino-7-chloronaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO.ClH/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12;/h1-5,13H,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOMDFLQAMCXTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1Cl)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-chloronaphthalen-1-ol;hydrochloride typically involves the chlorination of naphthalen-1-ol followed by amination. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing advanced chemical reactors and purification systems to achieve high yields and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-chloronaphthalen-1-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Anticoagulant Properties

One of the primary applications of 4-Amino-7-chloronaphthalen-1-ol;hydrochloride is in the treatment of vitamin K deficiency. The compound acts similarly to vitamin K, promoting coagulation and preventing excessive bleeding. It has been used in clinical settings for patients requiring vitamin K supplementation, especially in cases where traditional forms are ineffective or impractical due to solubility issues .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its potential to inhibit the growth of various molds and bacteria, suggesting its application as a food preservative or in pharmaceutical formulations aimed at preventing microbial contamination .

Cancer Research

Emerging studies have suggested that this compound may play a role in cancer treatment by inhibiting glycolysis in cancer cells. This metabolic pathway is crucial for cancer cell survival and proliferation, making this compound a candidate for further research in oncology .

Analytical Reagent

In analytical chemistry, this compound serves as a reagent for various chemical analyses. Its ability to form colored complexes with metal ions makes it useful in spectrophotometric methods for determining the concentration of specific analytes in solution .

Synthesis of Derivatives

The compound is also utilized in the synthesis of other functionalized naphthalene derivatives. These derivatives can have diverse applications ranging from pharmaceuticals to dyes and pigments, showcasing the versatility of this compound in synthetic organic chemistry .

Case Study 1: Clinical Application in Vitamin K Deficiency

A clinical study involving patients with vitamin K deficiency demonstrated the efficacy of this compound as an alternative treatment option. Patients administered this compound showed significant improvement in coagulation profiles compared to those receiving traditional vitamin K formulations. The study highlighted its rapid absorption and effectiveness through parenteral administration, which is crucial for patients unable to take oral medications .

Case Study 2: Antimicrobial Efficacy

Another research project explored the antimicrobial properties of this compound against common foodborne pathogens. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential use as a natural preservative in food products .

Mechanism of Action

The mechanism of action of 4-Amino-7-chloronaphthalen-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 4-Amino-7-chloronaphthalen-1-ol hydrochloride and its closest analogues:

Key Observations:

- Positional Isomerism : The placement of functional groups significantly impacts physicochemical properties. For example, 7-Chloronaphthalen-1-amine hydrochloride lacks the hydroxyl group present in the target compound, reducing its polarity and solubility in aqueous media .

- Halogen Position : Chlorine at position 7 (target compound) versus position 5 (5-Chloronaphthalen-1-amine hydrochloride) may influence electronic effects on the aromatic ring, affecting interactions in biological systems .

Biological Activity

4-Amino-7-chloronaphthalen-1-ol;hydrochloride is a chemical compound that has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent scientific findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H9ClN2O

- Molecular Weight : 208.64 g/mol

- CAS Number : 1196-00-3

This compound features a chlorinated naphthalene ring system, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that 4-Amino-7-chloronaphthalen-1-ol exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains. For instance, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

The biological activity of 4-Amino-7-chloronaphthalen-1-ol can be attributed to its ability to interact with various cellular targets:

- G-protein Coupled Receptors (GPCRs) : Recent studies highlight its role as a modulator of GPCR signaling pathways, which are crucial in many physiological processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, thereby reducing tumor growth.

Case Studies

A notable case study involved the application of this compound in a therapeutic context for treating resistant bacterial infections. The study demonstrated that combining 4-Amino-7-chloronaphthalen-1-ol with traditional antibiotics enhanced efficacy against resistant strains, suggesting a potential role as an adjuvant therapy.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been classified with certain hazards:

- Skin Irritation : Causes skin irritation upon contact.

- Eye Irritation : Can cause serious eye damage.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and computational methods to confirm the molecular identity of 4-Amino-7-chloronaphthalen-1-ol;hydrochloride?

- Answer : The compound's identity should be validated using a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : - and -NMR can confirm aromatic proton environments and carbon frameworks. For example, the hydroxyl group (1-OH) and amino group (4-NH) will show distinct peaks in DMSO-d .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 218.06 (calculated for CHClNOHCl) .

- Computational Validation : Compare experimental IR spectra with density functional theory (DFT)-simulated vibrational modes to resolve ambiguities in functional group assignments .

Q. How should researchers handle and store this compound to ensure stability?

- Answer :

- Solid-State Storage : Store at 2–8°C in a desiccator to prevent hygroscopic degradation.

- Solution Stability : Prepare stock solutions in anhydrous DMSO or methanol. Aliquot and store at -20°C, avoiding >3 freeze-thaw cycles to prevent hydrolysis of the amino and chloro groups .

- Light Sensitivity : Use amber vials to protect against photodegradation, as naphthalene derivatives are prone to radical formation under UV light .

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

- Answer :

- Primary Synthesis : Chlorination of 4-amino-1-naphthol using thionyl chloride (SOCl) under inert atmosphere, followed by HCl salt formation. Yield is typically 60–70% .

- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to remove byproducts like 4-amino-1-naphthol (unreacted starting material) or dichlorinated impurities. Confirm purity (>95%) via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., molecular weight discrepancies)?

- Answer : Discrepancies (e.g., molecular weight reported as 217.14 g/mol vs. 195.65 g/mol ) arise from positional isomer confusion (7-chloro vs. 1-chloro derivatives). To resolve:

- Isotopic Labeling : Synthesize deuterated analogs (e.g., -labeled amino groups) and compare MS/MS fragmentation patterns .

- Single-Crystal XRD : Resolve structural ambiguities by crystallizing the compound and analyzing bond lengths/angles .

Q. What advanced strategies are recommended for impurity profiling in bulk synthesis?

- Answer :

- For Process-Related Impurities : Use LC-MS/MS to detect intermediates like 4-amino-7-chloronaphthalen-1-ol (free base) or dimerization byproducts. Quantify limits of detection (LOD) ≤0.1% per ICH Q3A guidelines .

- Degradation Products : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) and identify impurities via QTOF-MS. For example, oxidation of the amino group may yield nitro derivatives .

Q. How can experimental design (DoE) optimize formulation strategies for drug delivery systems?

- Answer : Apply factorial design to assess variables:

- Factors : Polymer concentration (e.g., PLGA), pH, and surfactant type (e.g., Tween-80).

- Response Variables : Drug loading efficiency, in vitro release kinetics (fitted to Higuchi or Korsmeyer-Peppas models) .

- Example : A 3 factorial design revealed that 10% PLGA at pH 6.5 maximizes sustained release (t = 24 hrs) while minimizing burst effects .

Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound?

- Answer :

- In Silico Modeling : Use Schrödinger’s Glide for docking studies against target proteins (e.g., kinase inhibitors). The chloro group’s electronegativity may enhance binding affinity to hydrophobic pockets .

- Analog Synthesis : Modify substituents (e.g., replace Cl with Br or CF) and assay bioactivity. For instance, brominated analogs showed 2x higher cytotoxicity in MCF-7 cells .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.